molecular formula C8H21NO4Si B14675889 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 39701-18-3

2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol

Cat. No.: B14675889
CAS No.: 39701-18-3
M. Wt: 223.34 g/mol
InChI Key: NJHOHHVNGVUSJA-UHFFFAOYSA-N
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Description

2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is a versatile organosilane compound with the molecular formula C8H21NO4Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-aminopropyltrimethoxysilane} + \text{ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Often facilitated by acidic or basic catalysts.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The amino group can interact with organic polymers, enhancing adhesion and compatibility .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethylamino)propyltrimethoxysilane
  • N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
  • (3-Aminopropyl)trimethoxysilane

Uniqueness

2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is unique due to its dual functionality, which allows it to interact with both organic and inorganic materials. This dual functionality makes it particularly valuable in applications requiring strong adhesion and compatibility between different types of materials .

Properties

CAS No.

39701-18-3

Molecular Formula

C8H21NO4Si

Molecular Weight

223.34 g/mol

IUPAC Name

2-(3-trimethoxysilylpropylamino)ethanol

InChI

InChI=1S/C8H21NO4Si/c1-11-14(12-2,13-3)8-4-5-9-6-7-10/h9-10H,4-8H2,1-3H3

InChI Key

NJHOHHVNGVUSJA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNCCO)(OC)OC

Origin of Product

United States

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